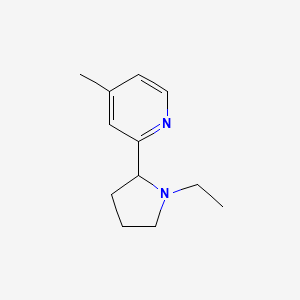
2-(1-Ethylpyrrolidin-2-yl)-4-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Ethylpyrrolidin-2-yl)-4-methylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with a 1-ethylpyrrolidin-2-yl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Ethylpyrrolidin-2-yl)-4-methylpyridine typically involves the construction of the pyrrolidine ring followed by its attachment to the pyridine core. One common method involves the reaction of 4-methylpyridine with 1-ethylpyrrolidine under specific conditions to form the desired compound. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process that ensures high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to optimize reaction conditions and scale up production efficiently.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Ethylpyrrolidin-2-yl)-4-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-(1-Ethylpyrrolidin-2-yl)-4-methylpyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(1-Ethylpyrrolidin-2-yl)-4-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
- 2-(1-Methylpyrrolidin-2-yl)-4-methylpyridine
- 2-(1-Ethylpyrrolidin-2-yl)-5-methylpyridine
- 2-(1-Ethylpyrrolidin-2-yl)-3-methylpyridine
Uniqueness: 2-(1-Ethylpyrrolidin-2-yl)-4-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H18N2 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2-(1-ethylpyrrolidin-2-yl)-4-methylpyridine |
InChI |
InChI=1S/C12H18N2/c1-3-14-8-4-5-12(14)11-9-10(2)6-7-13-11/h6-7,9,12H,3-5,8H2,1-2H3 |
InChI Key |
UGYJPZQYMRAWTG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1C2=NC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


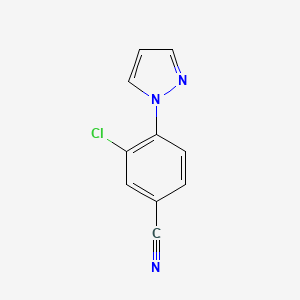
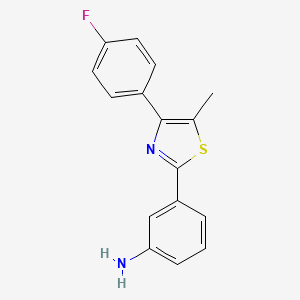

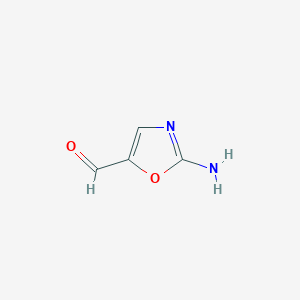
![(3R,8aS)-N'-hydroxy-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboximidamide](/img/structure/B11818050.png)
![5-Fluorobenzo[b]thiophen-3-amine](/img/structure/B11818051.png)


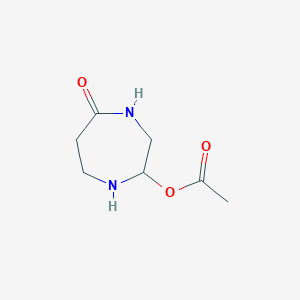


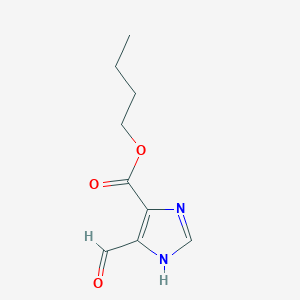

![Sodium 2-{thieno[2,3-d]pyrimidin-4-yl}acetate](/img/structure/B11818089.png)
